4-Isobutylphenol
Overview
Description
4-Isobutylphenol is a chemical compound with the molecular formula C10H14O . It has an average mass of 150.218 Da and a monoisotopic mass of 150.104462 Da . It is also known by other names such as 4-(2-methylpropyl)phenol and p-Isobutylphenol .
Molecular Structure Analysis
The molecular structure of 4-Isobutylphenol consists of a phenol group attached to an isobutyl group . The structure is represented by the formula C10H14O .Physical And Chemical Properties Analysis
4-Isobutylphenol is a solid or semi-solid or liquid at room temperature .Scientific Research Applications
Environmental Monitoring
4-Isobutylphenol, as part of alkylphenol residues like 4-nonylphenols (4-NPs), has been studied in environmental contexts, particularly in breast milk and commercial cow milk products. A study by Lin et al. (2009) developed a method to determine these residues in milk, emphasizing the environmental exposure and bioaccumulation of these compounds (Lin, Wang, Cheng, & Ding, 2009).
Chemical Synthesis and Reaction Studies
4-Isobutylphenol plays a role in various chemical reactions. Sato, Ishiyama, & Itoh (2006) demonstrated its formation through the anti-Markovnikov alkylation of phenol with tert-butyl alcohol in supercritical water, highlighting a non-catalytic synthesis approach (Sato, Ishiyama, & Itoh, 2006). Additionally, Thakar, Berger, Kapteijn, & Moulijn (2007) studied the kinetics of hydrogenation of 4-isobutylacetophenone to 1-(4-isobutylphenyl) ethanol over a Pd/SiO2 catalyst, contributing to the understanding of reaction mechanisms and catalyst deactivation in such processes (Thakar, Berger, Kapteijn, & Moulijn, 2007).
Environmental Degradation Studies
Chiha, Hamdaoui, Baup, Gondrexon, & Pétrier (2010) explored the influence of various matrices on the sonochemical degradation of 4-isopropylphenol, an endocrine-disrupting chemical found in water. This study is crucial for understanding the environmental fate of such pollutants (Chiha, Hamdaoui, Baup, Gondrexon, & Pétrier, 2010).
Safety And Hazards
When handling 4-Isobutylphenol, it’s important to avoid dust formation and breathing in mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . In case of accidental ingestion or inhalation, medical attention should be sought immediately .
Future Directions
properties
IUPAC Name |
4-(2-methylpropyl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-8(2)7-9-3-5-10(11)6-4-9/h3-6,8,11H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDEHXPCZWFXRKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90961893 | |
Record name | 4-(2-Methylpropyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90961893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Isobutylphenol | |
CAS RN |
4167-74-2 | |
Record name | 4-Isobutylphenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4167-74-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenol, 4-(2-methylpropyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004167742 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(2-Methylpropyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90961893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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